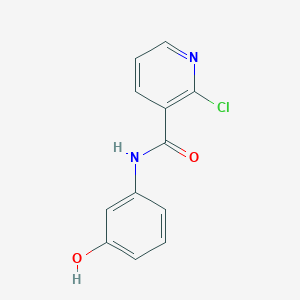phosphanium iodide CAS No. 60066-86-6](/img/structure/B14613819.png)
[4-(1,3-Dioxolan-2-yl)butan-2-yl](triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide is an organophosphorus compound that features a triphenylphosphonium group attached to a butyl chain, which is further substituted with a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkyl halide that contains the dioxolane moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride are often used in substitution reactions.
Major Products
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its analogs.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. It can also serve as a phase-transfer catalyst in certain reactions.
Biology
The compound has potential applications in biological research, particularly in the study of phosphonium salts’ interactions with biological membranes. Its ability to cross cell membranes makes it a candidate for drug delivery systems.
Medicine
In medicine, phosphonium salts are explored for their potential use in targeting mitochondria, which could be useful in developing treatments for diseases involving mitochondrial dysfunction.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals and materials, particularly those requiring the unique properties of the dioxolane and phosphonium groups.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide involves its interaction with cellular membranes due to the lipophilic nature of the triphenylphosphonium group. This allows the compound to cross lipid bilayers and potentially target intracellular components such as mitochondria. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler analog without the dioxolane ring.
Tetraphenylphosphonium chloride: Another phosphonium salt with different substituents.
4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium bromide: A similar compound with a bromide ion instead of iodide.
Uniqueness
The presence of the dioxolane ring in 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide distinguishes it from other phosphonium salts. This structural feature may impart unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
60066-86-6 |
|---|---|
Molekularformel |
C25H28IO2P |
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-yl)butan-2-yl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H28O2P.HI/c1-21(17-18-25-26-19-20-27-25)28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,21,25H,17-20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QUGAGKQLOIEQJW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCC1OCCO1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)

![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)

![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)






